Bergenin

Catalog No.
S521000
CAS No.
477-90-7
M.F
C14H16O9
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergenin

CAS Number

477-90-7

Product Name

Bergenin

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1

InChI Key

YWJXCIXBAKGUKZ-HJJNZUOJSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

bergenin, bergenin hydrate, bergenin, (2alpha,3beta,4alpha,4aalpha,10bbeta)-isomer, sodium salt

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O

The exact mass of the compound Bergenin is 328.07943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of trihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bergenin is a naturally occurring C-glycoside of 4-O-methyl gallic acid, widely procured as a high-purity botanical reference standard and a specialized bioactive scaffold. From a physicochemical perspective, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by low aqueous solubility (approximately 1.37 mg/mL) and poor lipophilicity (LogP ranging from -1.06 to -1.19 at 37 °C) [1]. Despite these formulation challenges, its well-defined structural stability in acidic environments and downstream pharmacological properties make it an essential baseline material. Industrial and academic buyers primarily source Bergenin not just for direct biological assays, but as a rigid, reproducible model compound for advanced drug delivery research, such as cocrystallization and phospholipid complexation, and as an indispensable precursor for synthesizing highly bioavailable semisynthetic derivatives[2].

Substituting high-purity Bergenin with crude botanical extracts or its parent aglycone, gallic acid, fundamentally compromises experimental reproducibility and formulation modeling. While gallic acid shares the core phenolic structure and exhibits stronger direct in vitro antioxidant activity, it lacks the specific C-glycosidic linkage that dictates Bergenin's distinct pharmacokinetic behavior, including its specific pH-dependent hydrolysis and BCS Class IV profile [1]. Crude extracts introduce unacceptable variability in lipophilicity and matrix effects, rendering them useless for precise solubility-enhancement studies or targeted semisynthesis. Furthermore, only the exact stereochemistry and functional group arrangement of pure Bergenin can serve as the correct substrate for site-specific acetylations required to produce irreversible COX-inhibiting derivatives like acetylbergenin [2]. Consequently, procurement of the exact Bergenin molecule is mandatory for valid structure-activity relationship (SAR) studies and advanced delivery system validation.

Hepatoprotective Efficacy Benchmarking Against Silymarin

In standardized models of D-galactosamine-induced acute liver injury, Bergenin demonstrates quantifiable hepatoprotective activity that rivals common industry benchmarks. Quantitative in vivo studies show that Bergenin administered at 80 mg/kg significantly reduces serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, while upregulating the AMPK signaling pathway [1]. This performance is directly comparable to the standard positive control Silymarin administered at a higher dose of 120 mg/kg [1].

Evidence DimensionIn vivo AST/ALT reduction in D-GalN liver injury
Target Compound DataBergenin (80 mg/kg)
Comparator Or BaselineSilymarin (120 mg/kg)
Quantified DifferenceBergenin achieves comparable enzymatic restoration and AMPK upregulation at a 33% lower mass dose.
ConditionsD-GalN-induced acute liver injury model in Sprague-Dawley rats.

Validates Bergenin as a highly potent, lower-dose reference standard for hepatoprotective pharmacological modeling and therapeutic screening.

Baseline for BCS Class IV Solubility Enhancement

Bergenin's inherently low aqueous solubility (1.37 ± 0.02 mg/mL) and poor permeability make it a rigorous baseline model for validating novel formulation technologies. When utilized as the active pharmaceutical ingredient in a phospholipid complex (BPC), its apparent solubility in water increases to over 6 times that of free Bergenin, and its relative in vivo bioavailability surges to 439% compared to the unformulated baseline [1]. Similarly, cocrystallization with isonicotinamide yields a 2.62-fold improvement in solubility [2].

Evidence DimensionAqueous solubility and relative bioavailability
Target Compound DataFree Bergenin (1.37 mg/mL; baseline bioavailability)
Comparator Or BaselineBergenin-Phospholipid Complex (6.03x solubility increase; 439% relative bioavailability)
Quantified Difference439% increase in relative bioavailability via phospholipid complexation.
ConditionsIn vitro solubility assays at 25 °C and in vivo pharmacokinetic evaluation in rats.

Establishes Bergenin as a standardized, highly responsive BCS Class IV model compound for proving the efficacy of novel drug delivery platforms.

Precursor Suitability for Lipophilic Derivatization

Native Bergenin exhibits poor lipophilicity, with a LogP of approximately -1.17, which limits its passive cellular permeability [1]. However, it serves as a structural scaffold for semisynthesis. Site-specific acetylation of Bergenin yields acetylbergenin, a derivative that overcomes this lipophilic deficit and demonstrates enhanced physiological activity, including irreversible COX inhibition [2].

Evidence DimensionLipophilicity (LogP) and COX inhibition potential
Target Compound DataNative Bergenin (LogP ~ -1.17, poor lipophilicity)
Comparator Or BaselineAcetylbergenin (Highly lipophilic, irreversible COX inhibitor)
Quantified DifferenceAcetylation shifts the molecule from a poorly permeable state to a highly lipophilic, bioavailable state capable of irreversible enzymatic binding.
ConditionsPhysicochemical profiling and structure-activity relationship (SAR) modeling.

Procurement of high-purity Bergenin is strictly required as the foundational starting material for synthesizing highly bioavailable, lipophilic prodrugs.

pH-Dependent Hydrolysis for Targeted Release Modeling

Bergenin demonstrates a specific pH-dependent stability profile. It remains chemically stable in acidic environments (pH 1.0–5.0) but is sensitive to hydrolysis in neutral and alkaline solutions (pH 7.0–8.0), following pseudo first-order kinetics [1]. This predictable degradation contrasts with pH-independent small molecules and makes Bergenin a measurable tracer for validating enteric or pH-sensitive nanocarriers, such as Eudragit L100 nanoparticles designed to protect payloads until they reach specific gastrointestinal pH thresholds[2].

Evidence DimensionChemical stability and hydrolysis rate
Target Compound DataBergenin (Stable at pH < 5.0; rapid pseudo first-order hydrolysis at pH > 7.0)
Comparator Or BaselinepH-independent reference drugs
Quantified DifferenceDistinct binary stability profile (acid-stable vs. alkaline-labile) with a pKa1 of 5.46.
ConditionsSolution stability testing across pH 1.0 to 8.0 at 25 °C and 37 °C.

The predictable alkaline degradation allows formulators to use Bergenin as a precise analytical marker for evaluating pH-responsive drug delivery systems.

BCS Class IV Formulation and Nanocarrier Validation

Directly leveraging its low baseline solubility (1.37 mg/mL) and pH-dependent degradation profile, Bergenin is procured as a standardized active pharmaceutical ingredient (API) model. It is utilized to validate the encapsulation efficiency and release kinetics of novel drug delivery platforms, including phospholipid complexes, isonicotinamide cocrystals, and pH-sensitive Eudragit L100 nanoparticles [1].

Semisynthetic Scaffold for Advanced NSAIDs

Due to its specific functional group arrangement, pure Bergenin is sourced as the essential starting material for structural modification. It acts as the precursor for synthesizing highly lipophilic derivatives, such as acetylbergenin, which are designed to improve passive cellular permeability and achieve irreversible COX enzyme inhibition in anti-inflammatory drug development[2].

Hepatoprotective Assay Standardization

In pharmacological screening, Bergenin is utilized as a quantitative reference standard in xenobiotic-induced liver injury models. Because an 80 mg/kg dose of Bergenin yields comparable AST/ALT reduction to a 120 mg/kg dose of silymarin, it serves as a robust comparator for evaluating the efficacy of new hepatoprotective agents [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

328.07943208 Da

Monoisotopic Mass

328.07943208 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L84RBE4IDC

Related CAS

5956-63-8 (unspecified hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

477-90-7

Wikipedia

Bergenin

Dates

Last modified: 08-15-2023
1: Uddin G, Sadat A, Siddiqui BS. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata.   Trop Biomed. 2014 Mar;31(1):143-8. PubMed PMID: 24862054.

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